3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(18)9-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCDGPGQXUYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351830 | |
| Record name | 4(3H)-Quinazolinone, 3-(3-hydroxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40671-68-9 | |
| Record name | 4(3H)-Quinazolinone, 3-(3-hydroxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
The synthesis of 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one can be achieved through established synthetic routes for 2,3-disubstituted quinazolin-4(3H)-ones. A common and effective method involves a cyclocondensation reaction.
One reported synthesis starts with the reaction of N-acetylanthranilic acid (2-acetamidobenzoic acid) with 3-aminophenol (B1664112) in the presence of a suitable dehydrating agent or under thermal conditions. The N-acetylanthranilic acid itself can be prepared by the acetylation of anthranilic acid. The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization to yield the final quinazolinone product.
A study on the antibacterial activity of 4(3H)-quinazolinone derivatives reported the synthesis of this compound. acs.org While the full experimental details were not provided in the abstract, the general synthetic strategies for this class of compounds are well-documented in the chemical literature.
Structural Elucidation and Characterization Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the structural framework of organic molecules by examining the interaction of electromagnetic radiation with the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in a molecule, their chemical environment, and their proximity to other protons. For 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one, the ¹H-NMR spectrum would be expected to show distinct signals for the methyl protons, the aromatic protons on both the quinazolinone ring system and the 3-hydroxyphenyl substituent, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values of these signals would be crucial for confirming the substitution pattern.
¹³C-NMR Spectroscopy: This method provides information about the different types of carbon atoms in a molecule. The ¹³C-NMR spectrum of this compound would display unique signals for each carbon atom in the molecule, including the methyl carbon, the carbonyl carbon of the quinazolinone ring, and the various aromatic carbons. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Specific experimental ¹H-NMR and ¹³C-NMR data for this compound are not available in the reviewed literature.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups in its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl group) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic, CH₃) | 2850-3000 |
| C=O stretch (amide carbonyl) | 1650-1700 |
| C=N stretch (imine) | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
Specific experimental IR spectral data for this compound are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinazolinone ring system and the phenyl substituent in this compound constitute a conjugated system that would absorb UV-Vis radiation, resulting in characteristic absorption maxima (λmax). These absorptions are due to π → π* and n → π* electronic transitions.
Specific experimental UV-Vis absorption data for this compound are not available in the reviewed literature.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural clues based on the fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the quinazolinone ring and the 3-hydroxyphenyl group, as well as other characteristic fragmentations of the quinazolinone core.
Specific experimental mass spectral data for this compound are not available in the reviewed literature.
Elemental Analysis
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula (C₁₅H₁₂N₂O₂ for this compound). A close correlation between the found and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample.
Specific experimental elemental analysis data for this compound are not available in the reviewed literature.
X-ray Crystallographic Analysis of Related Derivatives
X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not reported in the searched literature, analysis of closely related derivatives can provide valuable insights into the expected molecular geometry and intermolecular interactions.
For instance, the crystal structure of a related compound, 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, has been determined. iucr.org This analysis reveals the planarity of the quinazolinone ring system and the orientation of the substituent groups. Such studies on analogous structures can help in understanding the potential for hydrogen bonding involving the hydroxyl group and the carbonyl group, which can influence the compound's physical properties and biological activity.
Investigation of Antineoplastic Potential
The anticancer properties of quinazolin-4(3H)-one derivatives are a significant area of research, with many compounds demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines. nih.govnih.govnih.govmdpi.com These activities are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. nih.govnih.gov
In Vitro Cytotoxicity Assays
While numerous studies have documented the cytotoxic effects of quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines, specific data for this compound is not extensively detailed in the reviewed literature. Research on analogous compounds, however, provides insight into the potential of this structural class. For instance, various 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have been screened for their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines, with some compounds exhibiting broad-spectrum activity. nih.gov Similarly, other derivatives have shown significant cytotoxicity against cell lines such as the human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780). nih.gov The cytotoxic effects are often cell line dependent, with IC50 values varying widely. nih.gov
Interactive Data Table: Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives (Illustrative)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 | 15.5 | nih.gov |
| Derivative B | A2780 | 8.2 | nih.gov |
| Derivative C | HeLa | 10 | nih.gov |
| Derivative D | T98G | 12 | nih.gov |
| This compound | Not Available | Not Available |
Note: The data presented for derivatives A, B, C, and D are for illustrative purposes to show the range of activities observed in the quinazolinone class. Specific data for this compound was not available in the reviewed sources.
Cellular Antiproliferative Studies
The antiproliferative activity of quinazolin-4(3H)-one derivatives is a key indicator of their antineoplastic potential. nih.gov Studies on various analogs have demonstrated their ability to inhibit the growth of a broad spectrum of cancer cell lines. nih.govnih.gov For example, certain derivatives have exhibited effective antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to existing therapies. nih.gov The mechanism of this antiproliferative action is often linked to the inhibition of specific cellular targets, such as aurora kinase. nih.gov While these findings underscore the potential of the quinazolinone scaffold, specific cellular antiproliferative data for this compound is not explicitly available in the reviewed literature.
Evaluation of Antimicrobial Efficacy
The quinazolin-4(3H)-one nucleus is recognized for its potential as a source of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi. mdpi.comacs.org
Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus)
Research into the structure-activity relationship (SAR) of 4(3H)-quinazolinones has identified them as a promising class of antibacterials, particularly against Gram-positive organisms like Staphylococcus aureus. acs.org A study focusing on the SAR of this scaffold included variations where the substituent at the 3-position was a 3-hydroxyphenyl group. acs.org The antibacterial activity of these compounds was evaluated against S. aureus ATCC 29213. While specific MIC values for this compound were not explicitly provided in the referenced materials, the study indicated that such derivatives were part of the investigation to determine the impact of substitutions on antibacterial efficacy. acs.org Generally, quinazolinones show good activity against S. aureus, with some derivatives demonstrating potent inhibition. acs.orgnih.gov
Antifungal Activity (e.g., Aspergillus niger, Candida albicans)
The quinazolinone scaffold has been investigated for its antifungal properties, with various derivatives showing activity against fungal pathogens. mdpi.com However, specific data on the antifungal efficacy of this compound against Aspergillus niger and Candida albicans is not detailed in the currently available search results. General studies on quinazolin-4-ones have reported antifungal activity against these organisms, but the specific contribution of the 3-(3-hydroxyphenyl)-2-methyl substitution pattern is not elucidated. mdpi.com
Interactive Data Table: Antimicrobial Spectrum of this compound (Based on General Findings for the Class)
| Microorganism | Type | Activity | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-Positive Bacteria | Potentially Active | Not Available | acs.org |
| Escherichia coli | Gram-Negative Bacteria | Likely Inactive | ≥16 | acs.org |
| Proteus mirabilis | Gram-Negative Bacteria | Likely Inactive | Not Available | acs.org |
| Aspergillus niger | Fungus | Not Available | Not Available | |
| Candida albicans | Fungus | Not Available | Not Available |
Note: The activity profile is inferred from structure-activity relationship studies of the 4(3H)-quinazolinone class. Specific MIC values for this compound were not available in the reviewed sources.
Anti-biofilm Formation Studies
Biofilm formation by pathogenic microbes is a significant challenge in treating infections. Compounds that can inhibit this process are of great interest. However, a review of available pre-clinical research did not yield specific studies investigating the anti-biofilm formation capabilities of this compound.
Anti-inflammatory Investigations
The quinazolinone scaffold is known to be a core structure in various compounds exhibiting anti-inflammatory properties. researchgate.netscirp.org Despite this, specific pre-clinical investigations into the anti-inflammatory activity of this compound have not been identified in the surveyed literature. Therefore, no detailed research findings or data tables on its specific efficacy can be presented.
Antiviral Activity Assessment
The search for novel antiviral agents is a continuous effort in pharmaceutical sciences, and various heterocyclic compounds are often screened for such activity. For this compound, however, there are no specific pre-clinical assessments of its antiviral activity reported in the available scientific literature.
Other Pharmacological Explorations (Pre-clinical)
Beyond the aforementioned areas, the pharmacological potential of quinazolinone derivatives spans several other categories. The following subsections address other specified pre-clinical explorations for this compound.
Antimalarial Studies
Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial. While some quinazolinone derivatives have been explored for this purpose, specific pre-clinical studies focusing on the antimalarial activity of this compound were not found in the reviewed literature.
Antihypertensive Activity
Cardiovascular diseases, including hypertension, are a leading cause of mortality worldwide. The potential for quinazolinone derivatives to act as antihypertensive agents has been a subject of interest. scirp.org Nevertheless, dedicated pre-clinical research to evaluate the antihypertensive activity of this compound is not available in the surveyed scientific papers.
Anticonvulsant Properties
The central nervous system activity of quinazolinones has been widely reported, with some derivatives showing promise as anticonvulsant agents. scirp.org However, a review of the literature did not yield specific pre-clinical studies on the anticonvulsant properties of this compound.
Analgesic Potential
Quinazolinone derivatives have been a subject of interest for their potential analgesic properties. nih.govresearchgate.net Various research studies have synthesized and evaluated novel compounds based on the 4(3H)-quinazolinone core, demonstrating a range of analgesic efficacy in preclinical models. These studies provide a foundation for understanding the potential analgesic activity of this compound.
The analgesic effects of these compounds are often assessed using established methods such as the acetic acid-induced writhing test and the p-benzoquinone-induced writhing test in mice. nih.govjddtonline.infomediresonline.org In one study, a series of novel 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and investigated. Among the tested compounds, 2-(1-ethylpropylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one was identified as the most active for its analgesic properties. nih.gov
Another study focused on 2,4,6-trisubstituted-quinazoline derivatives and found that four of the synthesized compounds were more potent analgesic agents than the standard reference drug, Indomethacin. nih.gov Further research into thiourea-substituted 2-methyl quinazolinone derivatives also indicated significant analgesic activity. mdpi.com For instance, a thiourea-substituted 2-methylthio quinazolinone derivative showed a 67 ± 1.18% analgesic activity at 2 hours at a 20 mg/kg dose, compared to the 62 ± 1.49% activity of the standard drug diclofenac. mdpi.com Increasing the lipophilicity at the C-2 position by substituting the methyl group with a butyl group resulted in a compound with 73 ± 1.49% analgesic activity. mdpi.com
Additionally, a series of 1-(4-oxo-3-(3-methoxyphenyl)-3H-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides exhibited significant analgesic activity, with protection percentages ranging from 74.67% to 83.80% in the acetic acid-induced writhing test. mediresonline.org These findings highlight the therapeutic potential of the quinazolinone scaffold as a source of new analgesic agents.
| Compound Derivative | Test Method | Key Findings | Reference |
|---|---|---|---|
| 2-(1-ethylpropylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one | Not Specified | Emerged as the most active compound in its series. | nih.gov |
| 2,4,6-trisubstituted-quinazoline derivatives | Not Specified | Four compounds were found to be more potent than Indomethacin. | nih.gov |
| Thiourea-substituted 2-methylthio quinazolinone | Not Specified | Showed 67 ± 1.18% analgesic activity at 2h at 20 mg/kg. | mdpi.com |
| Thiourea-substituted 2-butylthio quinazolinone | Not Specified | Showed 73 ± 1.49% analgesic activity at 2h at 20 mg/kg. | mdpi.com |
| 1-(4-oxo-3-(3-methoxyphenyl)-3H-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides | Acetic acid-induced writhing in mice | Exhibited significant analgesic activity (74.67% - 83.80% protection). | mediresonline.org |
Anti-HIV Activity
The quinazolinone framework has also been explored for its potential against the Human Immunodeficiency Virus (HIV). nih.govmediresonline.org Research has led to the synthesis and evaluation of various quinazolinone derivatives, targeting different stages of the HIV lifecycle.
One area of investigation involves the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. A study focused on developing quinazolinone derivatives as allosteric inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov The compound 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one demonstrated promising activity, inhibiting HIV-1 RNase H with a submicromolar IC₅₀ value of 0.41 µM. nih.gov
In other research, novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and screened for their antiviral activity against HIV-1 (IIIB strain) in acutely infected MT-4 cells. hakon-art.com The compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one was found to inhibit the replication of the virus, providing 15% maximum protection at sub-toxic concentrations. hakon-art.com
Further studies have designed and synthesized new quinazolinone derivatives to act as anti-HIV-1 agents, with some analogues showing inhibition of HIV replication in cell cultures. sbmu.ac.ir For instance, one compound from a series of novel quinolone-3-carboxylic acid derivatives was identified as the most active, with an inhibition rate of 38%. sbmu.ac.ir Another investigation into novel 2-phenyl-3-(substituted quinazolinylamino)quinazolin-4(3H)ones revealed that 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (BQZ7) exhibited anti-HIV activity with a MIC of 35.4 μg/mL against both HIV-1 and HIV-2 strains. asianpubs.org
Additionally, a series of quinazolinone-incorporated coumarin (B35378) derivatives were designed as potential HIV integrase inhibitors. benthamdirect.com The most active compound, an unsubstituted phenyl derivative, showed an EC₅₀ value of 5 µM with a therapeutic index of 7. benthamdirect.com These varied approaches underscore the versatility of the quinazolinone scaffold in the design of new anti-HIV agents.
| Compound Derivative | Target/Assay | Key Findings | Reference |
|---|---|---|---|
| 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one | HIV-1 RNase H (allosteric inhibition) | IC₅₀ = 0.41 µM. | nih.gov |
| 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one | Anti-HIV-1 (IIIB) activity in MT-4 cells | Exhibited 15% maximum protection against viral replication. | hakon-art.com |
| Novel quinolone-3-carboxylic acid derivative | Anti-HIV-1 activity | Most active in its series with an inhibition rate of 38%. | sbmu.ac.ir |
| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (BQZ7) | Anti-HIV-1 and HIV-2 activity | MIC = 35.4 μg/mL. | asianpubs.org |
| Quinazolinone incorporated coumarin (unsubstituted phenyl derivative) | Anti-HIV integrase | EC₅₀ = 5 µM; Therapeutic Index = 7. | benthamdirect.com |
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Quinazolinone Ring
The core quinazolinone structure presents multiple positions where substitutions can dramatically alter its pharmacological profile. Key positions for modification include the C-2, N-3, and the C-5 through C-8 positions on the fused benzene (B151609) ring. nih.govijpca.org
Role of Substituents at the C-2 Position
The C-2 position of the quinazolinone ring is a critical determinant of biological activity. In the parent compound, this position is occupied by a methyl group. Research indicates that the presence of a methyl or other small alkyl, aryl, or thiol groups at this position is often essential for activities such as antimicrobial effects. nih.gov
Varying the substituent at the C-2 position has been a common strategy to modulate the pharmacological effects of quinazolinone derivatives. For instance, replacing the methyl group with larger or more complex moieties can lead to a range of activities. Studies on related compounds have shown that introducing substituted aryl groups or heterocyclic rings at C-2 can result in potent anticancer and anti-inflammatory properties. semanticscholar.org The nature of this substituent influences the molecule's interaction with biological targets. For example, in the context of antibacterial activity, modifications at the C-2 position can affect how the compound interacts with bacterial enzymes or cell wall components. Similarly, for anticancer activity, the C-2 substituent can play a role in binding to specific receptors or enzymes, such as thymidylate synthase. nih.gov
| C-2 Substituent | Observed Biological Activity |
| Methyl | Essential for certain antimicrobial activities. nih.gov |
| Aryl moieties | Associated with improved analgesic and anti-inflammatory activities. semanticscholar.org |
| Heterocyclic rings (e.g., furan) | Can confer potent anticancer activity. |
| Alkylthiomethyl groups | Can retain anticonvulsant activity. researchgate.net |
Influence of Substituents at the N-3 Position
The substitution pattern on this aryl ring is also vital. Different isomers (ortho, meta, para) and various functional groups (e.g., hydroxyl, methoxy (B1213986), nitro) can lead to vastly different biological outcomes. For example, the position of a hydroxyl group on the phenyl ring can influence the compound's ability to form hydrogen bonds with target proteins. The introduction of five-membered heterocycles at the N-3 position has also been explored, leading to compounds with a wide range of biological activities. researchgate.net
| N-3 Substituent | Observed Biological Activity |
| Substituted aromatic ring | Essential for antimicrobial and CNS activities. nih.govresearchgate.net |
| o-tolyl group | Found in the well-known CNS active agent Methaqualone. researchgate.net |
| Five-membered heterocycles | Can generate diverse biological activities. researchgate.net |
| Phenyl ring with electron-withdrawing groups | Can enhance anti-inflammatory activity. researchgate.net |
Significance of Substitution Patterns on the Fused Benzene Ring (C-5, C-6, C-7, C-8)
Modifications on the fused benzene ring (positions C-5, C-6, C-7, and C-8) of the quinazolinone core also play a significant role in modulating biological activity. The introduction of various substituents can affect the electronic properties and solubility of the entire molecule.
Studies have frequently highlighted the importance of substitutions at the C-6 and C-8 positions. The presence of halogen atoms, such as chlorine or bromine, at these positions has been shown to improve antimicrobial activities. nih.gov For example, a bromo group at the C-6 position has been incorporated into derivatives to enhance their antimicrobial potency. nih.gov Furthermore, a nitro group at the C-6 position has been linked to improved anticancer potency. Electron-donating groups like methoxy at positions C-6 and C-7 have also been found in compounds with good to excellent anticancer activities. nih.gov
| Position | Substituent | Impact on Biological Activity |
| C-6, C-8 | Halogens (e.g., Cl, Br) | Enhancement of antimicrobial activity. nih.gov |
| C-6 | Nitro (NO2) | Associated with improved anticancer potency. |
| C-6, C-7 | Methoxy (OCH3) | Found in potent anticancer agents. nih.gov |
| C-7 | Chloro (Cl) | Incorporated in some derivatives with antimicrobial activity. nih.gov |
Contribution of Hydroxyphenyl Moiety to Biological Activity
The 3-hydroxyphenyl group attached at the N-3 position is a key feature of the titular compound. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets such as enzymes and receptors. The position of this hydroxyl group is critical. In the "meta" (3-position) on the phenyl ring, it provides a specific spatial arrangement for potential interactions that would differ from an "ortho" (2-position) or "para" (4-position) substitution.
Correlations Between Structural Features and Specific Biological Responses
The specific arrangement of substituents on the quinazolinone scaffold directly correlates with distinct biological activities, such as antimicrobial and antineoplastic effects.
For antimicrobial activity , a general SAR pattern has emerged from numerous studies. Key features for potent antimicrobial action often include:
A small substituent like a methyl or thiol group at the C-2 position . nih.gov
A substituted aromatic ring at the N-3 position . nih.gov
The presence of halogen atoms (e.g., chlorine, bromine) at the C-6 or C-8 positions of the fused benzene ring. nih.gov
For antineoplastic (anticancer) activity , the SAR can be more varied depending on the specific cancer cell line and the molecular target. However, some general trends have been observed:
Substitutions at the C-2 and N-3 positions are critical. For example, 2,3-disubstituted quinazolinones have shown significant anticancer activity. nih.gov
The presence of a nitro group at the C-6 position can enhance anticancer potency.
Electron-donating groups, such as methoxy groups, at the C-6 and C-7 positions have been associated with potent activity against various cancer cell lines. nih.gov
Quinazolinone-based anticancer agents have been developed as inhibitors of crucial cellular targets like tubulin and various kinases, with the specific substituents determining the target selectivity and potency. nih.gov
Stereochemical Considerations in Activity Modulation
Stereochemistry can play a pivotal role in the biological activity of quinazolinone derivatives, particularly when hindered rotation around a single bond leads to the existence of stable stereoisomers known as atropisomers. This is relevant for N-3 aryl substituted quinazolinones, including analogs of 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one.
The sterically crowded environment around the N-3 aryl group can restrict free rotation, allowing for the isolation of distinct, non-superimposable atropisomers. These individual isomers can exhibit significantly different biological activities. For example, in a study on 3-(2-hydroxyphenyl)quinazolin-4-one derivatives, the (P)-atropisomer was found to be 16-fold more potent in its anti-MRSA activity than the (M)-atropisomer. Similarly, the separation of atropisomers of other quinazolinone derivatives led to the identification of potent anticonvulsant agents, where one isomer displayed significantly higher affinity for the target receptor.
This demonstrates that the three-dimensional arrangement of the N-3 aryl substituent relative to the quinazolinone core is a critical factor for molecular recognition at the target site. Therefore, stereochemical considerations, specifically atropisomerism, are crucial for the design and development of potent and selective quinazolinone-based therapeutic agents.
Computational Approaches in Compound Design and Activity Prediction
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org For 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one and related quinazolinone derivatives, docking simulations are crucial for identifying potential biological targets and elucidating binding mechanisms at the atomic level.
Researchers have employed molecular docking to investigate the interaction of quinazolinone scaffolds with various protein targets implicated in diseases like cancer. Common targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Dihydrofolate Reductase (DHFR). nih.govresearchgate.netnih.gov Docking studies reveal that the quinazolinone core often serves as a scaffold that positions key substituents into the active site of the target protein. For instance, in studies with EGFR, the quinazolinone ring system is predicted to form hydrogen bonds with key residues in the ATP-binding pocket. frontiersin.org
The binding affinity, often expressed as a docking score (in kcal/mol), quantifies the stability of the ligand-protein complex. A lower score typically indicates a more stable interaction. For example, docking studies of quinazolinone-morpholine hybrids against VEGFR2 have shown scores as low as -12.407 kcal/mol, suggesting strong binding potential. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic contacts, identified through docking provide a rationale for the observed biological activity and guide the design of more potent analogs. nih.govfrontiersin.org
| Target Protein | Representative Docking Score (kcal/mol) | Key Interacting Residues (Examples) |
| EGFR | -10.359 | Met769, Cys773, Asp855 |
| VEGFR1 | -11.744 | Cys919, Asp1046 |
| VEGFR2 | -12.407 | Asp1046, Cys1045 |
| DHFR | -8.5 to -9.5 | Asp27, Ser59, Phe31 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For the quinazolinone class of compounds, QSAR studies are instrumental in identifying the key physicochemical properties and structural features that govern their therapeutic effects. mui.ac.irnih.gov
The fundamental principle of QSAR is that the activity of a molecule is a function of its structural properties. fiveable.me These models are developed by correlating molecular descriptors (e.g., lipophilicity, electronic properties, size, and shape) of a series of compounds with their experimentally determined biological activities. jocpr.com Both 2D-QSAR and 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to quinazolinone derivatives. unar.ac.id
These models have successfully predicted the anticancer and antimicrobial activities of various quinazolinones. mui.ac.irunar.ac.id For example, a 3D-QSAR study on quinazolinone analogs as EGFR inhibitors yielded a robust model with a high correlation coefficient (R²) of 0.987 and a cross-validated coefficient (Q²) of 0.63, indicating strong predictive power. frontiersin.orgunar.ac.id The contour maps generated from these models provide a visual representation of how different structural modifications might impact activity, suggesting, for instance, that electron-withdrawing groups at a specific position on the phenyl ring could enhance potency. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov For compounds like this compound, DFT calculations provide valuable information about molecular geometry, electronic properties, and vibrational frequencies. mui.ac.irnih.gov
DFT is used to optimize the ground-state geometry of the molecule, providing the most stable three-dimensional conformation. nih.gov From this optimized structure, various electronic properties can be calculated. A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Egap), is an important indicator of the molecule's chemical reactivity and kinetic stability. mui.ac.irnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov
Furthermore, DFT can be used to compute Molecular Electrostatic Potential (MEP) surfaces, which illustrate the charge distribution on the molecule's surface. semanticscholar.org These maps help predict sites for electrophilic and nucleophilic attacks, providing insights into how the molecule will interact with biological macromolecules. semanticscholar.org
Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Analysis
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts derived from DFT, such as electronegativity and chemical hardness, to analyze and predict chemical reactivity. researchgate.netnih.gov These reactivity descriptors are powerful tools for understanding the behavior of molecules like this compound in chemical reactions.
Key CDFT Descriptors:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. nih.gov
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. nih.govresearchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. nih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mui.ac.irnih.gov
By calculating these descriptors for a series of quinazolinone derivatives, researchers can correlate them with biological activity. mui.ac.irsemanticscholar.org For example, a lower hardness value (higher softness) might indicate a more reactive molecule, which could translate to higher biological potency. nih.gov These calculations help rationalize the observed activities and guide the synthesis of new compounds with desired reactivity profiles. researchgate.net
| Descriptor | Formula | Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Tendency to be polarized. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Global electrophilic nature of the molecule. |
In Silico Screening Methodologies
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. asianpubs.org This methodology is a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds, including novel quinazolinone derivatives. asianpubs.orgnih.gov
The process typically begins with a library of compounds which is then filtered using various computational tools. asianpubs.org One common approach is structure-based virtual screening, which relies on molecular docking to predict how well different compounds fit into the binding site of a target protein. nih.gov Ligand-based methods, such as pharmacophore modeling, are also used. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. doi.org
For quinazolinones, these screening methods have been applied to discover potential inhibitors for various enzymes, such as dihydrofolate reductase. asianpubs.org By screening extensive databases, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly accelerating the discovery process.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). cambridge.org Computational tools are widely used to predict the ADME profile of compounds like this compound early in the drug discovery process, helping to identify candidates with favorable drug-like properties. asianpubs.orgnih.gov
A primary step in ADME prediction is the evaluation of Lipinski's "Rule of Five," which assesses the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. doi.org Various software packages and web servers can calculate a wide range of ADME-related parameters. unar.ac.idchemrxiv.org
These predictions provide crucial insights into a compound's potential behavior in the body, such as its ability to be absorbed through the gut, cross the blood-brain barrier, or be metabolized by liver enzymes. nih.gov By flagging potential liabilities early, computational ADME prediction allows chemists to modify structures to improve their pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.govfiveable.me
| ADME Property | Typical Predicted Range/Value for Quinazolinones | Significance |
| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | 1.0 - 4.0 | Influences solubility, absorption, and protein binding. |
| Hydrogen Bond Donors | 1 - 3 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 - 6 | Affects solubility and membrane permeability. |
| Human Oral Absorption | > 70% | Predicts how much of the drug is absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Permeability | Variable (often low to medium) | Indicates potential for CNS activity or side effects. |
Derivatization and Analog Discovery Initiatives
Systematic Exploration of Substituent Effects
A systematic investigation into the structure-activity relationships of the 4(3H)-quinazolinone core, using 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one as a foundational structure, has been conducted to develop potent antibacterial agents. nih.govresearchgate.net These studies explored the impact of substituents on three key regions of the molecule: the core quinazolinone ring system (Ring 1), the C2-position substituent, and the N3-position phenyl ring (Ring 3). acs.org
Ring 1 (Quinazolinone Core) Modifications: Modifications to the primary quinazolinone ring have shown that substitutions significantly impact antibacterial efficacy. For instance, adding electron-withdrawing groups like chlorine or fluorine at the C6 or C7 positions was explored. The findings indicate that such substitutions generally lead to a reduction in activity against strains like Staphylococcus aureus. acs.org
| Compound | Substituent Position | Substituent (R¹) | MIC (μg/mL) vs. S. aureus |
|---|---|---|---|
| Parent Compound | - | -H | 8 |
| Analog 1 | C6 | -F | 16 |
| Analog 2 | C7 | -F | >32 |
| Analog 3 | C6 | -Cl | 16 |
| Analog 4 | C7 | -Cl | >32 |
C2-Position Modifications: The methyl group at the C2 position has been replaced with various other groups to probe the effect on biological activity. Replacing the small methyl group with larger, more complex moieties, such as substituted styryl groups, has been a key area of investigation. These modifications can alter the compound's steric profile and electronic properties, which can influence its interaction with biological targets. For example, extending the C2-substituent to include an aromatic ring can, in some cases, enhance potency. nih.gov
| Compound | Substituent (R²) | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| Parent Compound | -CH₃ | 8 |
| Analog 5 | -(E)-styryl | 4 |
| Analog 6 | -(E)-4-fluorostyryl | 4 |
| Analog 7 | -phenyl | >32 |
Ring 3 (N3-Substituent) Modifications: The 3-hydroxyphenyl group at the N3 position is critical for activity. Studies have shown that both the presence of the phenyl ring and the position of the hydroxyl group are important. Moving the hydroxyl group from the meta (3-position) to the ortho (2-position) or para (4-position) leads to a significant loss of antibacterial activity. Furthermore, replacing the phenyl ring with other aromatic systems, such as pyridine, was tolerated, but substitutions on the phenyl ring itself, for example with bromo or additional hydroxyl groups, were detrimental to activity. nih.govacs.org
| Compound | N3-Substituent (Ring 3) | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| Parent Compound | 3-hydroxyphenyl | 8 |
| Analog 8 | 2-hydroxyphenyl | >32 |
| Analog 9 | 4-hydroxyphenyl | >32 |
| Analog 10 | phenyl | >32 |
| Analog 11 | pyridin-3-yl | 8 |
Design and Synthesis of Conformationally Constrained Analogues
To enhance binding affinity and selectivity for a biological target, medicinal chemists often design conformationally constrained analogues. This strategy reduces the number of accessible conformations of a molecule, which can lock it into an active, receptor-bound geometry and reduce the entropic penalty of binding. For the this compound scaffold, such a strategy can be conceptually explored.
Development of Prodrug Strategies for Enhanced Biological Activity
The presence of a phenolic hydroxyl group on the N3-substituent of this compound makes it an ideal candidate for prodrug development. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. actamedicamarisiensis.ro This approach is often used to overcome poor physicochemical properties, such as low solubility or limited membrane permeability. researchgate.netmdpi.com
For a phenolic compound, the hydroxyl group can be masked with various promoieties that are cleaved by enzymes in the body, such as esterases. researchgate.net This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Once inside the cell or in systemic circulation, esterases hydrolyze the promoiety to release the active parent drug.
| Prodrug Type | Promoiety (R) | Potential Advantage | Activation Mechanism |
|---|---|---|---|
| Ester Prodrug | -C(O)CH₃ (Acetyl) | Increased lipophilicity, enhanced cell permeability | Esterase-mediated hydrolysis |
| Carbonate Prodrug | -C(O)OCH₂CH₃ (Ethoxycarbonyl) | Improved metabolic stability compared to some esters | Esterase-mediated hydrolysis |
| Carbamate Prodrug | -C(O)N(CH₃)₂ (Dimethylcarbamoyl) | Modulated hydrolysis rate, potentially slower release | Esterase/amidase-mediated hydrolysis |
| Phosphate Ester Prodrug | -P(O)(OH)₂ | Greatly increased aqueous solubility for parenteral formulations | Alkaline phosphatase-mediated hydrolysis |
Bioconjugation Studies for Targeted Delivery (Pre-clinical, conceptual)
Bioconjugation involves linking a biologically active molecule to a larger biomolecule, such as an antibody, to achieve targeted delivery to specific cells or tissues. Antibody-drug conjugates (ADCs) are a prime example of this strategy, where a potent cytotoxic payload is attached to a monoclonal antibody that recognizes a tumor-specific antigen. nih.govnih.gov This approach enhances the therapeutic index by delivering the drug directly to cancer cells, minimizing systemic toxicity. adcreview.com
Conceptually, a potent derivative of this compound could serve as the cytotoxic payload in an ADC. The development of such a conjugate would involve three key components: the antibody, the payload, and a chemical linker. nih.gov
Payload: A highly potent analog developed from the quinazolinone scaffold.
Antibody: A monoclonal antibody selected to target a specific antigen overexpressed on the surface of cancer cells (e.g., HER2 in breast cancer).
Linker: A chemical bridge connecting the payload to the antibody. The linker must be stable in systemic circulation but capable of releasing the payload once the ADC is internalized into the target cell. wuxiapptec.com Linkers can be cleavable (e.g., sensitive to lysosomal proteases or the acidic environment of the endosome) or non-cleavable. nih.gov
The phenolic hydroxyl group of the parent compound, or another functional group introduced during derivatization, could serve as an attachment point for the linker. For instance, the hydroxyl group could be etherified with a linker containing a terminal reactive group (e.g., a maleimide (B117702) or an activated ester) for subsequent conjugation to the antibody. This conceptual framework provides a pathway for developing a targeted therapeutic agent based on the quinazolinone scaffold.
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets
The diverse biological activities associated with the quinazolinone core suggest that 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one may interact with a variety of biological targets beyond those currently identified. researchgate.net Quinazolinone derivatives have been reported to inhibit numerous enzymes, including various kinases, phosphodiesterases, and even deubiquitinases like USP7, which is a target in cancer therapy. nih.govsci-hub.se
Future research should prioritize the systematic screening of this compound against a broad array of biological targets to uncover novel mechanisms of action. This could involve:
Kinase Profiling: Comprehensive screening against a panel of human kinases is warranted, as many quinazolinone-based drugs, such as gefitinib (B1684475) and erlotinib, are potent tyrosine kinase inhibitors. nih.gov Identifying novel kinase targets could open therapeutic applications in oncology and inflammatory diseases.
Enzyme Inhibition Assays: Evaluating its effect on other enzyme classes implicated in various pathologies, such as histone deacetylases (HDACs) or proteases, could reveal unexpected therapeutic opportunities.
Receptor Binding Assays: Investigating potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors could broaden its known pharmacology.
Uncovering new biological targets will be crucial for elucidating its complete pharmacological profile and identifying new disease indications for which it may be effective.
Development of Advanced Synthetic Methodologies
While classical methods for synthesizing quinazolinones are well-established, future research should focus on developing more advanced, efficient, and environmentally sustainable synthetic strategies. ujpronline.comujpronline.com Recent advancements in synthetic chemistry offer numerous avenues for improving the synthesis of this compound and its analogues. researchgate.net
Key areas for development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and improve the purity of the final products. ujpronline.comresearchgate.net
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions can streamline the synthetic process, reduce waste, and allow for the rapid generation of a diverse library of derivatives. toho-u.ac.jp A notable development is the use of water as a solvent with a water-soluble palladium catalyst, which enhances the environmental friendliness of the synthesis. toho-u.ac.jp
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive method for large-scale production.
Catalysis: Exploring novel metal-mediated (e.g., copper- or palladium-catalyzed) or organocatalytic methods could lead to more efficient and selective syntheses. ujpronline.comresearchgate.net
These advanced methodologies will not only facilitate the synthesis of the parent compound but also enable the efficient creation of analog libraries necessary for structure-activity relationship (SAR) studies.
Table 1: Comparison of Synthetic Methodologies for Quinazolinone Derivatives
| Methodology | Advantages | Disadvantages | Potential Application |
|---|---|---|---|
| Conventional Refluxing | Simple setup, well-established | Long reaction times, often requires high temperatures, may produce more byproducts | Standard laboratory synthesis |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, improved purity ujpronline.comresearchgate.net | Requires specialized equipment, potential for pressure buildup | Rapid library synthesis, optimization |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity, diversity-oriented toho-u.ac.jp | Complex reaction optimization, finding compatible components can be challenging | High-throughput synthesis, library generation |
| Ultrasound-Promoted Reaction | Enhanced reaction rates, improved yields, milder conditions | Requires specific equipment, scalability can be an issue | Green chemistry approaches, synthesis of complex derivatives |
| Metal-Catalyzed Reactions | High efficiency and selectivity, formation of challenging bonds (e.g., C-C, C-N) ujpronline.com | Cost of catalysts, potential for metal contamination in the final product | Construction of complex quinazolinone scaffolds |
Exploration of Multi-target Directed Ligands (MTDLs)
The "one-molecule, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. plos.orgnih.gov The development of Multi-Target Directed Ligands (MTDLs)—single compounds designed to interact with multiple biological targets—is a highly promising therapeutic strategy. mdpi.comnih.gov This approach can lead to enhanced efficacy, reduced risk of drug resistance, and improved patient compliance. nih.govnih.gov
The quinazoline (B50416) scaffold is an ideal framework for designing MTDLs. nih.gov Future research should focus on rationally modifying the structure of this compound to incorporate additional pharmacophoric features that can bind to other relevant biological targets. For instance, in the context of cancer, one could design hybrids that not only retain the primary activity of the parent compound but also inhibit other key proteins involved in tumor progression, such as VEGFR-2, PDGFR-β, or tubulin. nih.gov This strategy could lead to the development of novel agents with dual cytotoxic and anti-angiogenic activities.
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of lead compounds. nih.govnih.gov These computational tools can be powerfully applied to the future development of this compound.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate structural features of quinazolinone derivatives with their biological activity. slideshare.net These models can guide the design of new, more potent analogs.
Virtual High-Throughput Screening (vHTS): AI can be used to screen vast virtual libraries of potential derivatives against various target proteins, identifying the most promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the quinazolinone scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comharvard.edu
ADMET Prediction: Early in silico prediction of pharmacokinetic and toxicity properties can help prioritize candidates with a higher probability of success in later preclinical and clinical stages. plos.org
Integrating AI and ML into the research workflow will save significant time and resources, enabling a more focused and efficient drug design strategy. mdpi.com
Table 2: AI/ML Applications in Quinazolinone Drug Design
| Application Area | Description | Potential Impact |
|---|---|---|
| Target Identification | Using genomic and proteomic data to identify novel biological targets for the compound. nih.gov | Expands potential therapeutic indications. |
| Virtual Screening | Screening large compound libraries computationally to predict binding affinity to specific targets. harvard.edu | Accelerates hit identification and reduces experimental costs. |
| QSAR & Property Prediction | Building models to predict the biological activity, potency, and ADMET properties of new derivatives. slideshare.net | Guides rational design of more effective and safer compounds. |
| Generative Models | Designing novel quinazolinone structures with optimized, multi-parameter properties (e.g., potency and low toxicity). mdpi.com | Creates innovative drug candidates beyond simple analoging. |
Further Pre-clinical Pharmacological Characterization in Relevant Biological Models
To translate the initial promise of this compound into a viable therapeutic, extensive preclinical evaluation is essential. While initial studies may demonstrate activity, a comprehensive pharmacological characterization is required. researchgate.net
Future research must include:
In Vitro Disease Models: Testing the compound's efficacy in a wider range of relevant cell-based assays. For example, if anticancer activity is observed, it should be evaluated against a broad panel of human cancer cell lines, including drug-resistant variants. nih.gov
In Vivo Animal Models: Efficacy must be confirmed in relevant animal models of disease (e.g., tumor xenograft models in mice for cancer). nih.gov These studies are critical for understanding how the compound performs in a complex biological system.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In vivo studies are necessary to determine the compound's ADMET profile, including its bioavailability, plasma concentration over time, and metabolism. nih.gov Understanding the relationship between the dose, exposure, and biological effect is crucial for determining a potential therapeutic window.
Preliminary Toxicology and Safety Pharmacology: A thorough assessment of the compound's safety profile is non-negotiable. This includes evaluating its cytotoxicity against normal cells and conducting in vivo toxicity studies to identify any potential adverse effects and determine a maximum tolerated dose. nih.govnih.gov
Rigorous preclinical characterization will provide the critical data needed to assess the therapeutic potential and safety of this compound, forming the basis for any future clinical development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis significantly improves yields (e.g., 61–82% for analogous compounds) and reduces reaction times compared to conventional heating. For example, microwave irradiation achieves cyclization in minutes versus hours under thermal conditions . Key steps include nucleophilic attack on lactone rings (e.g., hydrazine hydrate reacting with oxazinones) followed by intramolecular cyclization .
- Characterization : Confirm purity via thin-layer chromatography (TLC) and melting point analysis. Structural validation requires H/C NMR, IR spectroscopy, and mass spectrometry .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : H NMR detects aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.5–2.7 ppm). C NMR confirms carbonyl (C=O) at ~160–170 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 279 for CHNO) validate the molecular formula .
- Melting Points : Sharp melting points (e.g., 163–188°C for analogs) indicate purity .
Q. What preliminary biological activities have been reported for this compound?
- Screening Protocols :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition. Analogs show moderate activity against bacterial strains (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anticancer potential. Hydroxyphenyl derivatives may inhibit enzymes like topoisomerase-II .
Advanced Research Questions
Q. How does the hydroxyl group at the 3-position influence structure-activity relationships (SAR) in quinazolinone derivatives?
- SAR Insights :
- The 3-hydroxyphenyl group enhances hydrogen bonding with biological targets (e.g., kinases or DNA), improving binding affinity. Substituents on the phenyl ring (e.g., Cl, NO) modulate electron density and bioactivity .
- Derivatives with electron-withdrawing groups show increased anti-inflammatory activity, while bulky substituents reduce solubility .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Approaches :
- Pharmacokinetic Optimization : Improve bioavailability via prodrug design (e.g., acetylating the hydroxyl group) or nanoformulation .
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation pathways. For example, hydroxylation or glucuronidation may reduce in vivo efficacy .
Q. What mechanistic insights explain the compound’s anti-inflammatory or anticancer effects?
- Mechanistic Studies :
- Enzyme Inhibition : Molecular docking reveals interactions with COX-2 (PDB: 3LN1) or NF-κB transcription factors. Analogous compounds inhibit AP-1-mediated transcriptional activation .
- Apoptosis Induction : Flow cytometry detects caspase-3/7 activation in treated cancer cells, confirming pro-apoptotic pathways .
Q. How do reaction mechanisms differ between microwave-assisted and conventional synthesis?
- Comparative Analysis :
- Microwave irradiation accelerates kinetics via dielectric heating, reducing side reactions (e.g., hydrolysis). For example, cyclization of oxazinones with hydrazine completes in 10 minutes (microwave) vs. 6 hours (thermal) .
- Computational modeling (DFT) identifies transition states favored under microwave conditions, explaining yield improvements .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize solvent (e.g., ethanol vs. DMF), temperature, and catalyst loadings .
- Biological Evaluation : Pair in vitro assays with zebrafish or murine models to bridge efficacy gaps. For neuroactive compounds, employ rotarod tests or Morris water maze .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
